Diethyl 1H-indole-2,3-dicarboxylate
Description
Historical Context of Indole (B1671886) Derivatives in Organic Synthesis
The journey into indole chemistry began with the investigation of the dye indigo. wikipedia.orgchemeurope.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgchemeurope.compcbiochemres.com A few years later, in 1869, he proposed the currently accepted structure of indole. wikipedia.orgchemeurope.com A major breakthrough in the synthesis of indole derivatives was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgchemeurope.comcreative-proteomics.comwikipedia.org This method, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, remains one of the most important and widely used methods for preparing substituted indoles. wikipedia.orgthermofisher.com Throughout the late 19th and early 20th centuries, interest in indoles grew as they were identified as the core structure in many important natural products, including alkaloids and the amino acid tryptophan. wikipedia.orgchemeurope.com Later, the Leimgruber-Batcho indole synthesis, disclosed in a patent in 1976, provided a highly efficient and versatile method for synthesizing both indole and its substituted derivatives, further cementing the importance of this heterocyclic system in synthetic chemistry and particularly in the pharmaceutical industry. wikipedia.orgchemeurope.com
Significance of the Indole Nucleus in Biologically Active Compounds
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. bohrium.comnih.govnrfhh.com Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor allow indole-containing molecules to interact with various biological targets. creative-proteomics.com This versatility has made indole derivatives a central focus of drug discovery and development for decades. nih.govnrfhh.com
The indole nucleus is a fundamental component of a large class of natural products known as indole alkaloids, with over 4,100 known compounds. mdpi.com These compounds are isolated from diverse natural sources, including plants, fungi, bacteria, and marine organisms. mdpi.comresearchgate.net Many of these natural alkaloids exhibit potent biological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov
Table 1: Examples of Biologically Active Natural Indole Alkaloids
| Alkaloid | Natural Source | Noted Biological Activity |
| Reserpine | Rauwolfia species | Antihypertensive, Antipsychotic. bohrium.comnih.gov |
| Mitomycin C | Streptomyces caespitosus | Anticancer. bohrium.com |
| Vinca (B1221190) Alkaloids | Catharanthus roseus | Anticancer. nrfhh.com |
| Brucine | Strychnos species | Pharmacological activities. nih.gov |
| Mitragynine | Mitragyna speciosa | Analgesic. nih.gov |
The structural and biological importance of the indole nucleus has been leveraged by medicinal chemists to design a wide range of synthetic drugs. creative-proteomics.com Indole derivatives are at the core of many pharmaceuticals used to treat a variety of conditions, including cancer, inflammation, microbial infections, and neurological disorders. nih.govjetir.org The ability to modify the indole ring at multiple positions allows for the fine-tuning of a compound's pharmacological profile. nih.gov
Table 2: Selected Pharmaceutical Drugs Containing an Indole Moiety
| Drug Name | Therapeutic Class | Application |
| Indomethacin | NSAID | Anti-inflammatory, Pain relief. pcbiochemres.comnih.gov |
| Sumatriptan | Triptan | Antimigraine. wikipedia.orgbohrium.com |
| Fluvastatin | Statin | Cholesterol-lowering. bohrium.com |
| Pindolol | Beta-blocker | Antihypertensive. pcbiochemres.com |
| Arbidol | Antiviral | Antiviral, Immune-modulating. pcbiochemres.com |
| Tadalafil | PDE5 Inhibitor | Erectile dysfunction treatment. bohrium.com |
Positioning of Diethyl 1H-Indole-2,3-dicarboxylate within Indole Chemistry
This compound is a synthetic indole derivative characterized by the presence of two ethyl ester groups at the C2 and C3 positions of the indole ring. While not a naturally occurring product itself, its structure makes it an exceptionally valuable building block in organic synthesis.
This compound serves as a crucial intermediate for the construction of more complex, often biologically active, heterocyclic systems. researchgate.net Its synthesis can be achieved through methods like the reaction of phenylhydrazine derivatives with diethyl acetylenedicarboxylate. The strategic placement of the two ester groups provides a chemical handle for a variety of subsequent transformations. Researchers have utilized this compound and its dimethyl analog as precursors for synthesizing substituted indoles and fused indole systems, such as those needed for natural product synthesis. semanticscholar.org For instance, it can be a starting point for creating pyrimido[4,5-b]indoles and other fused heterocycles. researchgate.netmetu.edu.tr
The dicarboxylate functionality at the 2 and 3-positions is the key to the synthetic utility of this compound. These electron-withdrawing ester groups influence the reactivity of the indole ring and can be selectively modified. They can be hydrolyzed to the corresponding dicarboxylic acid, reduced to alcohols, or converted into amides. This allows for the introduction of new functional groups and the extension of the molecular framework. This versatility enables chemists to build complex molecular architectures, including those found in pharmacologically relevant compounds. rsc.orgevitachem.com The diester can also participate in cyclization reactions to form new rings fused to the indole core, demonstrating its role as a versatile scaffold for creating diverse chemical libraries. researchgate.net
Classical and Modern Approaches to Indole-2,3-dicarboxylate Synthesis
The construction of the indole-2,3-dicarboxylate framework can be achieved through several strategic approaches, ranging from historical name reactions to contemporary transition-metal-catalyzed methods. These methodologies offer different advantages concerning substrate scope, efficiency, and reaction conditions.
Fischer Indole Synthesis and its Adaptations for Diesters
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgnih.govnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgnih.govnih.gov
For the synthesis of this compound, a suitable keto-ester precursor is required to form the necessary phenylhydrazone. An adaptation of this method would involve the reaction of a phenylhydrazine with a dialkyl 2-oxobutanedioate (a derivative of oxaloacetic acid). The resulting phenylhydrazone, upon treatment with an acid catalyst such as polyphosphoric acid (PPA), ethanol (B145695) with sulfuric acid, or a Lewis acid, undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to yield the target indole-2,3-dicarboxylate.
While the general mechanism is well-established, the specific application to diester substrates like this compound requires careful selection of reaction conditions to optimize yields and minimize side reactions. The reactivity of the starting materials and the stability of the intermediate hydrazone are key factors for a successful synthesis.
Table 1: Examples of Fischer Indole Synthesis for Indole-2,3-dicarboxylates
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| Phenylhydrazine | Diethyl 2-oxobutanedioate | PPA | This compound | Moderate | Theoretical |
| 4-Methoxyphenylhydrazine | Diethyl 2-oxobutanedioate | EtOH/H₂SO₄ | Diethyl 5-methoxy-1H-indole-2,3-dicarboxylate | Moderate | Theoretical |
Reactions Involving Acetylenedicarboxylates
The electrophilic nature of acetylenedicarboxylates, such as Dimethyl Acetylenedicarboxylate (DMAD) and Diethyl Acetylenedicarboxylate (DEAD), makes them excellent reagents for the synthesis of various heterocyclic compounds, including indole derivatives.
The reaction of arylhydrazines with DMAD provides a direct route to indole-2,3-dicarboxylates. For instance, the reaction of 1-(4-benzyloxyphenyl)-2-phenylhydrazine with DMAD in refluxing methanol (B129727), followed by heating in xylene, yields a mixture of dimethyl 5-benzyloxyindole-2,3-dicarboxylate and dimethyl indole-2,3-dicarboxylate. semanticscholar.org Similarly, reacting 1-(2-bromophenyl)-2-phenylhydrazine with DMAD in hot methanol and subsequently refluxing in mesitylene (B46885) exclusively affords dimethyl 7-bromoindole-2,3-dicarboxylate. semanticscholar.org This method highlights the utility of substituted diphenylhydrazines in accessing functionalized indole-2,3-dicarboxylates. semanticscholar.org
Table 2: Synthesis of Indole-2,3-dicarboxylates from Arylhydrazines and DMAD
| Arylhydrazine | Reagent | Conditions | Product | Yield (%) | Reference |
| 1-(4-Benzyloxyphenyl)-2-phenylhydrazine | DMAD | 1. MeOH, reflux; 2. Xylene, heat | Dimethyl 5-benzyloxyindole-2,3-dicarboxylate | 13 | semanticscholar.org |
| 1-(2-Bromophenyl)-2-phenylhydrazine | DMAD | 1. MeOH, reflux; 2. Mesitylene, heat | Dimethyl 7-bromoindole-2,3-dicarboxylate | - | semanticscholar.org |
| 1-(2-Bromo-4-methoxyphenyl)-2-phenylhydrazine | DMAD | 1. MeOH, reflux; 2. Mesitylene, heat | Dimethyl 7-bromo-5-methoxyindole-2,3-dicarboxylate | - | semanticscholar.org |
Base-promoted reactions involving acetylenedicarboxylates offer another synthetic pathway. While specific examples for the direct synthesis of this compound via a base-promoted cycloaddition are not extensively detailed in the provided context, the general principle involves the generation of a nucleophilic species from an aniline (B41778) derivative, which then attacks the electron-deficient triple bond of the acetylenedicarboxylate. Subsequent cyclization would lead to the indole ring system. The choice of base and solvent is crucial in directing the reaction towards the desired indole product over other potential adducts.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including indoles. This approach involves the formation of a key bond to close the five-membered ring of the indole nucleus from a pre-functionalized aromatic precursor. For the synthesis of this compound, a suitable acyclic precursor would possess an aniline or a related nitrogen-containing group and a side chain that can undergo cyclization onto the aromatic ring.
One potential strategy involves the intramolecular cyclization of an enamine derived from an N-aryl amino ester. For instance, an enamine formed from an aniline and a β-keto ester bearing two carboxylate groups could undergo an intramolecular Friedel-Crafts-type reaction or a related electrophilic cyclization to afford the indole-2,3-dicarboxylate. The reaction is typically promoted by an acid or a Lewis acid catalyst.
C-H Activation Strategies for Indole Formation
Modern synthetic chemistry has increasingly focused on the development of C-H activation strategies for the efficient construction of complex molecules. These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach.
A notable example for the synthesis of 1H-indole-2,3-dicarboxylates is the rhodium-catalyzed C-H annulation of 2-acetyl-1-arylhydrazines with maleates. This reaction proceeds via a chelation-assisted C-H activation of the arylhydrazine, followed by coupling with the maleate (B1232345) and subsequent cyclization to form the indole ring. This methodology provides a direct and efficient route to variously substituted indole-2,3-dicarboxylates.
Table 3: Rhodium-Catalyzed C-H Annulation for the Synthesis of 1H-Indole-2,3-dicarboxylates
| Arylhydrazine Derivative | Maleate | Catalyst System | Additive/Oxidant | Product | Yield (%) | Reference |
| 2-Acetyl-1-phenylhydrazine | Diethyl maleate | [CpRhCl₂]₂/AgSbF₆ | NaOAc/Ag₂CO₃ | This compound | Good | Theoretical |
| 2-Acetyl-1-(4-methylphenyl)hydrazine | Diethyl maleate | [CpRhCl₂]₂/AgSbF₆ | NaOAc/Ag₂CO₃ | Diethyl 5-methyl-1H-indole-2,3-dicarboxylate | Good | Theoretical |
| 2-Acetyl-1-(4-chlorophenyl)hydrazine | Diethyl maleate | [Cp*RhCl₂]₂/AgSbF₆ | NaOAc/Ag₂CO₃ | Diethyl 5-chloro-1H-indole-2,3-dicarboxylate | Good | Theoretical |
Synthetic Routes to this compound and Its Analogs: A Detailed Examination
The synthesis of this compound, a key intermediate in the preparation of various biologically active compounds and functional materials, has been a subject of significant research. This article delves into specific synthetic methodologies for this indole derivative and its substituted analogs, focusing on modern catalytic processes, regioselective functionalization, and green chemistry approaches.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 1H-indole-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)11-9-7-5-6-8-10(9)15-12(11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLQZPDQPXNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568405 | |
| Record name | Diethyl 1H-indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128942-88-1 | |
| Record name | Diethyl 1H-indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Diethyl 1h Indole 2,3 Dicarboxylate
Reactions at the Ester Functionalities
The presence of two ethyl ester groups at positions 2 and 3 of the indole (B1671886) ring allows for a range of chemical modifications, providing access to a variety of indole derivatives.
Hydrolysis of Ester Groups
The ethyl ester groups of diethyl 1H-indole-2,3-dicarboxylate can be hydrolyzed to the corresponding carboxylic acid groups under basic conditions. This saponification reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The resulting product is 1H-indole-2,3-dicarboxylic acid. For instance, the hydrolysis of a related dimethyl ester has been achieved using NaOH, and the hydrolysis of ethyl 4,6-dichloro-1H-indole-2-carboxylate to its carboxylic acid is also accomplished with aqueous NaOH. In a similar transformation, the hydrolysis of dimethyl 3,8-dihydroindolo[7,6-g]indole-2,7-dicarboxylate to its dicarboxylic acid using aqueous ethanolic KOH solution proceeds in high yield. semanticscholar.org The general reaction involves heating the diester with the base in a suitable solvent mixture, such as ethanol (B145695)/water, followed by acidification to precipitate the dicarboxylic acid. semanticscholar.org
Table 1: Hydrolysis of Indole Dicarboxylates
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dimethyl 3,8-dihydroindolo[7,6-g]indole-2,7-dicarboxylate | aq. ethanolic KOH (0.5M), reflux, 35 min | 3,8-Dihydroindolo[7,6-g]indole-2,7-dicarboxylic acid | 85% | semanticscholar.org |
| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | aq. NaOH | 4,6-Dichloro-1H-indole-2-carboxylic acid | >70% |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, transesterification can be achieved by reacting it with a different alcohol in the presence of a suitable catalyst. For example, reaction with methanol (B129727) (CH₃OH) would yield dimethyl 1H-indole-2,3-dicarboxylate.
Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the new ester and releases the original alkoxide. masterorganicchemistry.com The reaction is typically performed using the alcohol as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com For instance, the transesterification of triglycerides with methanol or ethanol is a well-established process. researchgate.net
Reduction of Ester Groups to Aldehydes or Alcohols
The ester groups of this compound can be reduced to either aldehydes or primary alcohols depending on the reducing agent and reaction conditions.
The reduction to the corresponding 1H-indole-2,3-dimethanol can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This powerful reagent readily reduces esters to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that the reduction of some indole-3-carboxylates with LiAlH₄ can lead to the formation of 3-methylindole (B30407) (skatole) as a side product through hydrogenolysis of the intermediate 3-hydroxymethylindole. researchgate.net
Selective reduction of the ester groups to aldehydes is a more delicate transformation. For N-alkylated diethyl 1H-indole-2,3-dicarboxylates, this can be achieved using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.
Table 2: Reduction of Indole Esters
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic ester | LiAlH₄ | Indole-2-methanol | - | derpharmachemica.com |
| Ethyl 1-tosyl-1H-indole-2-carboxylate | DIBAL-H, CH₂Cl₂, -78 °C to rt, 12 h | 1-Tosyl-1H-indole-2-carbaldehyde | - | rsc.org |
| 3-((E)-2-nitrovinyl)-1H-indole | LiAlH₄, THF, 85°C, 10 h | 2-(1H-indol-3-yl)ethanamine | - | derpharmachemica.com |
Reactions Involving the Indole Nitrogen (N1)
The nitrogen atom of the indole ring is a nucleophilic center and can readily undergo alkylation and acylation reactions. Furthermore, it can be protected with various groups to modulate the reactivity of the indole ring in subsequent synthetic steps.
Alkylation and Acylation of the Indole Nitrogen
N-alkylation of this compound can be achieved by reacting it with an alkyl halide in the presence of a base. orgsyn.org Common bases used for this purpose include potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). orgsyn.org For example, 1-benzylindole can be synthesized in high yield by reacting indole with benzyl (B1604629) bromide and KOH in DMSO. orgsyn.org
N-acylation involves the introduction of an acyl group onto the indole nitrogen. This is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a Lewis acid. clockss.org For instance, N-acylindole-2-carboxylates are valuable precursors in the synthesis of various biologically active molecules. clockss.org
Table 3: N-Alkylation and N-Acylation of Indole Derivatives
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Indole | Benzyl bromide, KOH, DMSO, rt | 1-Benzylindole | 85-89% | orgsyn.org |
| Dimethyl 3,8-dihydroindolo[7,6-g]indole-2,7-dicarboxylate | Methyl iodide, KOH, DMSO, rt, 2.5 h | Dimethyl 3,8-dimethyl-3,8-dihydroindolo[7,6-g]indole-2,7-dicarboxylate | 95% | semanticscholar.org |
| Ethyl 1-acetyl-3-bromoindole-2-carboxylate | t-BuOK, THF, 0°C | Ethyl 1-acetyl-3-hydroxyindole-2-carboxylate | 72% | clockss.org |
Formation of N-Protected Derivatives
To control the regioselectivity of reactions on the indole ring, the nitrogen atom is often protected with a suitable protecting group. Common protecting groups for indoles include the tert-butyloxycarbonyl (Boc) and tosyl (Ts) groups.
The N-Boc protecting group can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as THF. clockss.orgjk-sci.com The Boc group is advantageous due to its stability under many reaction conditions and its facile removal under acidic conditions, for example, with trifluoroacetic acid (TFA). jk-sci.comnih.gov
N-tosylation can be achieved by treating the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. rsc.org The tosyl group is a robust protecting group, and its removal can be accomplished using methods such as treatment with cesium carbonate in a mixture of THF and methanol. researchgate.net
Table 4: N-Protection of Indole Derivatives
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide | (Boc)₂O, TEA, DMAP, THF, rt | N-Boc-indole-2-carboxamide derivative | - | clockss.org |
| Ethyl indole-2-carboxylate (B1230498) | 4-Toluenesulfonyl chloride, NaH, DMF, 0°C to rt, 12 h | Ethyl 1-tosyl-1H-indole-2-carboxylate | 93% | rsc.org |
| N-Boc protected amine | Oxalyl chloride, Methanol, rt, 1-4 h | Deprotected amine | up to 90% | nih.gov |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
In this compound, the electron-rich nature of the benzene portion of the indole ring allows it to undergo electrophilic aromatic substitution. The presence of the deactivating ester groups on the pyrrole (B145914) ring means that reactions which would typically occur at C3 in unsubstituted indole are redirected to the carbocyclic ring. wikipedia.org The regioselectivity of these substitutions is influenced by the reaction conditions and the nature of any substituent on the indole nitrogen.
The halogenation of dialkyl 1H-indole-2,3-dicarboxylates has been investigated to understand the directing effects of the ester groups and N-substituents.
Bromination: Research on the bromination of dimethyl indole-2,3-dicarboxylate, a close analogue of the diethyl ester, has shown that the reaction is highly regioselective. Treatment with reagents like pyridinium (B92312) hydrobromide perbromide or bromine in the presence of a Lewis acid results in the formation of the 5-bromo derivative as the sole product. researchgate.net This indicates a strong preference for substitution at the C5 position of the benzene ring.
However, the substitution pattern can be altered by introducing a protecting group on the indole nitrogen. For instance, N-benzyl and N-benzenesulfonyl derivatives of dimethyl indole-2,3-dicarboxylate yield a mixture of the 5-bromo and 6-bromo isomers upon bromination. researchgate.net The use of a benzenesulfonyl protecting group has been shown to preferentially direct halogenation to the 6-position. researchgate.net This highlights the role of the N-substituent in modulating the electronic properties and steric environment of the indole core, thereby influencing the regiochemical outcome of the reaction.
Iodination: Selective iodination of dimethyl indole-2,3-dicarboxylates has also been studied, further demonstrating the importance of the N-protecting group in controlling the position of halogenation. researchgate.net
| Starting Material | Reagent | Product(s) | Reference(s) |
| Dimethyl 1H-indole-2,3-dicarboxylate | Pyridinium hydrobromide perbromide / Lewis Acid | Dimethyl 5-bromoindole-2,3-dicarboxylate | researchgate.net |
| Dimethyl 1-benzyl-indole-2,3-dicarboxylate | Brominating Agent | Mixture of 5-bromo and 6-bromo derivatives | researchgate.net |
| Dimethyl 1-benzenesulfonyl-indole-2,3-dicarboxylate | Brominating Agent | Mixture of 5-bromo and 6-bromo derivatives | researchgate.net |
| N-benzenesulfonyl-indole | Phenyliodine diacetate (PIDA), LiBr, Lewis Acid | Preferential halogenation at C6 | researchgate.net |
The nitration of dialkyl 1H-indole-2,3-dicarboxylates provides another example of electrophilic substitution on the benzene ring, with the resulting positional isomers being of significant synthetic interest.
When dimethyl indole-2,3-dicarboxylate is treated with nitronium tetrafluoroborate (B81430) (NO₂BF₄) in the presence of a Lewis acid such as tin(IV) chloride (SnCl₄), the reaction yields dimethyl 5-nitroindole-2,3-dicarboxylate as the major product. researchgate.net This demonstrates a clear preference for substitution at the C5 position, similar to the halogenation of the unsubstituted N-H indole.
The introduction of substituents on the indole nitrogen leads to a more complex mixture of products, showcasing positional isomerism. The nitration of dimethyl 1-benzyl- and 1-benzenesulfonylindole-2,3-dicarboxylates results in a mixture of the corresponding 4-nitro, 5-nitro, 6-nitro, and 7-nitroindole (B1294693) derivatives. researchgate.net The distribution of these isomers is dependent on the specific N-substituent and the reaction conditions.
Interestingly, the presence of another substituent on the benzene ring can direct the nitration to a specific position. For example, dimethyl 5-bromoindole-2,3-dicarboxylate undergoes nitration to give dimethyl 5-bromo-4-nitroindole-2,3-dicarboxylate as the sole product. researchgate.net This nitro-bromo derivative can then be converted into dimethyl 4-aminoindole-2,3-dicarboxylate, opening pathways to other functionalized indoles. researchgate.net
| Starting Material | Nitrating Agent | Product(s) | Reference(s) |
| Dimethyl 1H-indole-2,3-dicarboxylate | NO₂BF₄ / SnCl₄ | Dimethyl 5-nitroindole-2,3-dicarboxylate (major) | researchgate.net |
| Dimethyl 1-benzyl-indole-2,3-dicarboxylate | Nitrating Agent | Mixture of 4-, 5-, 6-, and 7-nitro derivatives | researchgate.net |
| Dimethyl 1-benzenesulfonyl-indole-2,3-dicarboxylate | Nitrating Agent | Mixture of 4-, 5-, 6-, and 7-nitro derivatives | researchgate.net |
| Dimethyl 5-bromoindole-2,3-dicarboxylate | Nitrating Agent | Dimethyl 5-bromo-4-nitroindole-2,3-dicarboxylate | researchgate.net |
Reactions at the Pyrrole Ring (C2-C3)
Despite the deactivating effect of the ester groups, the pyrrole ring of this compound can undergo specific reactions, particularly cycloadditions across the C2-C3 double bond and functionalization at the C3 position.
The C2-C3 double bond of the indole core can act as a dienophile or participate in dipolar cycloadditions, leading to the formation of polycyclic structures. wikipedia.orgresearchgate.net These reactions provide a powerful tool for constructing complex molecular architectures from relatively simple indole precursors.
For instance, indole derivatives can undergo [3+2] cycloaddition reactions. A notable example involves the reaction of 3-sulfonyl-2-sulfonyldiazenyl-1H-indoles with diethyl acetylenedicarboxylate, which, in the presence of a base, serve as 1,3-dipoles to produce densely functionalized imidazo[1,2-a]indole-2,3-dicarboxylates in a highly regioselective manner. rsc.org Indoles also participate in [4+2] cycloaddition reactions (Diels-Alder reactions), where the indole can act as the dienophile. wikipedia.orgresearchgate.net
While electrophilic attack at C3 is generally disfavored due to the C3-ester group, functionalization can be achieved through other reaction pathways. The Mannich reaction, a classic method for C-aminomethylation, is a prime example. Although typically occurring at the C3 position of indoles, it has been successfully applied to indole-2-carboxylate systems. wikipedia.org
The Mannich reaction of substituted 1H-indole-2-carboxylic acid ethyl esters with formaldehyde (B43269) and a secondary amine, such as morpholine, yields the corresponding ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates. nih.gov These Mannich bases are valuable synthetic intermediates.
| Substrate | Reagents | Product Type | Reference(s) |
| Substituted 1H-indole-2-carboxylic acid ethyl esters | Formaldehyde, Morpholine | Ethyl 3-(morpholinomethyl)-1H-indole-2-carboxylates | nih.gov |
Direct C3-alkylation of indoles with alcohols has also been reported as a method for C3-functionalization, proceeding through a proposed initial oxidation of the alcohol to an aldehyde, followed by condensation onto the indole. chemrxiv.org
Transformations to Fused Heterocyclic Systems
This compound and its derivatives are valuable starting materials for the synthesis of various fused heterocyclic systems. The ester functionalities can be manipulated or the indole ring itself can be cleaved and rearranged to form new ring systems.
One synthetic strategy involves the ozonolysis of the C2-C3 double bond of the indole ring. For example, ozonolysis of an ethyl indole-2-carboxylate derivative, followed by base-catalyzed intramolecular cyclization, can lead to the formation of a quinoline (B57606) skeleton, specifically diethyl 4-hydroxyquinoline-2,3-dicarboxylate. researchgate.netmetu.edu.tr
Furthermore, the ester groups can be converted into other functionalities, such as acyl azides, which can then undergo intramolecular cyclization reactions. This approach has been used to synthesize pyrimido[4,5-b]indoles from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. researchgate.netmetu.edu.tr The transformation of indole derivatives into pyrimidoindole and quinoline skeletons is a testament to their synthetic versatility. metu.edu.tr
Cycloaddition reactions also provide a direct route to fused systems. As mentioned previously, [3+2] cycloadditions can yield imidazo[1,2-a]indoles, rsc.org and [4+2] cycloadditions with dithiocarboxylate derivatives can lead to thiopyrano[2,3-b]indoles. clockss.org These transformations underscore the utility of this compound as a scaffold for building diverse and complex heterocyclic structures.
Synthesis of Pyridazino[4,5-b]indole Derivatives
The pyridazino[4,5-b]indole scaffold has garnered considerable attention in medicinal chemistry due to its bioisosterism with β- and γ-carbolines, leading to a wide range of biological activities. arkat-usa.org A common and effective method for the synthesis of this tricyclic system involves the reaction of this compound and its N-substituted analogues with hydrazine (B178648).
The direct reaction of dimethyl indole-2,3-dicarboxylate with hydrazine hydrate (B1144303) leads to the formation of 1,2,3,4-tetrahydro-5H-pyridazino[4,5-b]indole-1,4(2H,3H)-dione. clockss.org For instance, a mixture of dimethyl indole-2,3-dicarboxylate and an excess of 100% hydrazine hydrate in ethanol, when refluxed for 5 hours, yields the desired product in 92% yield. clockss.org
Furthermore, N-alkylation of the indole nitrogen prior to cyclization with hydrazine provides a route to a variety of 5-alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole-1,4(5H)-diones. arkat-usa.org This two-step process involves the initial N-alkylation of dimethyl indole-2,3-dicarboxylate using an alkyl halide (such as alkyl iodide or benzyl bromide) in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). arkat-usa.org The resulting N-alkylated diester intermediates are then isolated and subsequently treated with hydrazine hydrate to furnish the final pyridazino[4,5-b]indole derivatives in satisfactory yields. arkat-usa.org
The synthesis of pyridazino[4,5-b]indoles is not limited to the use of hydrazine. Other approaches include the inverse electron demand Diels-Alder reaction of indole derivatives with 1,2,4,5-tetrazines, which can also yield the pyridazino[4,5-b]indole core. tubitak.gov.tr
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Dimethyl indole-2,3-dicarboxylate | 100% Hydrazine hydrate, EtOH, reflux, 5 h | 1,2,3,4-Tetrahydro-5H-pyridazino[4,5-b]indole-1,4(2H,3H)-dione | 92 | clockss.org |
| Dimethyl indole-2,3-dicarboxylate | 1. Alkyl iodide/benzyl bromide, K2CO3, DMF, RT, 120 h; 2. Hydrazine hydrate | 5-Alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole-1,4(5H)-diones | Satisfactory | arkat-usa.org |
Formation of Pyrimido[4,5-b]indole Derivatives
The fusion of a pyrimidine (B1678525) ring to the indole nucleus gives rise to pyrimido[4,5-b]indoles, a class of compounds with its own unique set of biological properties. The synthesis of these derivatives can be achieved from indole-2,3-dicarboxylates through multi-step sequences.
One synthetic strategy involves the conversion of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate into a series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives. researchgate.netmetu.edu.tr This process is initiated by the formation of a bis(acyl azide) intermediate, which then undergoes a regiospecific conversion to urea (B33335) and urethane (B1682113) functionalities via reactive isocyanate intermediates. researchgate.net Subsequent thermal treatment of these urea and urethane derivatives leads to intramolecular cyclization, affording the target pyrimido[4,5-b]indole ring system. researchgate.net
Another general method for the synthesis of pyrimido[4,5-b]indoles involves a one-pot reaction of N-(3-carbonyl-1-(substituted)-1H-indol-2-yl)amides or N-(1-(substituted)-2-formyl-1H-indol-3-yl)amides with ammonium (B1175870) formate (B1220265) in tert-butanol (B103910) at elevated temperatures. rsc.org While this method does not directly start from this compound, it highlights a common cyclization strategy to form the pyrimidine ring fused to the indole.
| Starting Material | Key Intermediates/Reagents | Product Type | Reference |
| Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate | Bis(acyl azide), Isocyanates, Urea/Urethanes | 2-Oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indoles | researchgate.netmetu.edu.tr |
Conversion to Quinoline Derivatives
The transformation of indole derivatives into quinolines represents a significant ring expansion reaction. This compound and its analogues can be converted into quinoline derivatives through ozonolysis followed by base-mediated cyclization.
Specifically, the ozonolysis of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate leads to an intermediate that, upon treatment with a base like potassium carbonate in a solvent such as acetonitrile (B52724) at 60°C, undergoes intramolecular cyclization to yield diethyl 4-hydroxyquinoline-2,3-dicarboxylate. researchgate.netmetu.edu.tr The mechanism involves the oxidative cleavage of the C2-C3 bond of the indole ring by ozone, followed by a base-catalyzed intramolecular condensation to form the quinoline ring. metu.edu.tr
This transformation provides a valuable route to functionalized quinolines, which are important scaffolds in drug discovery.
| Starting Material | Reagents and Conditions | Product | Reference |
| Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate | 1. Ozonolysis; 2. K2CO3, Acetonitrile, 60°C | Diethyl 4-hydroxyquinoline-2,3-dicarboxylate | researchgate.netmetu.edu.tr |
Applications in Medicinal Chemistry and Drug Discovery
Diethyl 1H-Indole-2,3-dicarboxylate as a Scaffold for Bioactive Compounds
This compound is a significant heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its indole (B1671886) core, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a privileged pharmacophore present in numerous natural products and synthetic drugs. rsc.orgwikipedia.org The presence of two diethyl ester groups at the 2 and 3 positions provides reactive sites for further chemical modifications, allowing for the systematic development of a wide array of derivatives. clockss.org This unique structural arrangement enables its use as a key intermediate in the multi-step synthesis of complex molecules with diverse biological activities. semanticscholar.org The higher lipophilicity of the diethyl ester form compared to its parent dicarboxylic acid enhances its solubility in organic solvents, making it a valuable and protected intermediate for creating more complex derivatives, such as quinazoline (B50416) derivatives.
Role in the Synthesis of Indole Alkaloid Analogs
Indole alkaloids are a large class of naturally occurring compounds known for their significant pharmacological activities. rsc.org this compound and its corresponding anhydride (B1165640) are valuable synthons for the total synthesis of various indole alkaloids and their analogs. semanticscholar.org The reactivity of the dicarboxylate allows for the construction of the complex polycyclic frameworks characteristic of these natural products.
Researchers have utilized this scaffold to access a range of important indole alkaloids. For instance, it has been instrumental in synthetic routes developed for:
Caulersin : A bisindole alkaloid found in green algae of the genus Caulerpa. researchgate.net The synthesis involves the reaction of indole-2,3-dicarboxylic anhydrides with methyl indole acetates. researchgate.net
Ellipticine and Olivacine : These are potent anticancer alkaloids. The dicarboxylate synthon provides a foundational structure for building the pyridocarbazole core of these molecules. semanticscholar.org
Other Alkaloids : Synthetic strategies employing dimethyl or diethyl indole-2,3-dicarboxylates have been developed for a variety of other alkaloids, including pratosine, hippadine, murrayaquinone-A, cryptosanguinolentine, and kalbretorine. semanticscholar.org
The Fischer indole synthesis is a classic method for creating the indole ring system and can be used to produce the initial indole-2-carboxylic acid, which can then be further modified. wikipedia.org More contemporary methods, such as the Leimgruber–Batcho indole synthesis, also provide efficient routes to the core indole structure needed for these syntheses. wikipedia.org
Development of Potential Therapeutic Agents
The indole nucleus is a cornerstone in drug development, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net this compound serves as a key starting material for generating novel therapeutic candidates by modifying its core structure.
The indole ring is a feature of many potent anticancer drugs, including the natural vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine. mdpi.com Synthetic derivatives of indole are a major focus of cancer research. researchgate.net Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. For example, novel quinoline-indole derivatives have been designed using molecular hybridization strategies. sioc-journal.cn In one study, 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) showed potent inhibitory activity against several cancer cell lines, inducing apoptosis and arresting the cell cycle at the G2/M phase. sioc-journal.cn Other research has focused on creating indole-based derivatives that act as potent inhibitors of key cancer-related targets like EGFR. nih.gov
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | MGC-803 (Gastric) | 0.58 µmol/L | sioc-journal.cn |
| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | HCT-116 (Colon) | 0.68 µmol/L | sioc-journal.cn |
| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) | Kyse450 (Esophageal) | 0.59 µmol/L | sioc-journal.cn |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT | Average IC₅₀ of 2 µM | mdpi.com |
| Compound 5f (Scaffold A, R = p-2-methyl pyrrolidin-1-yl) | A-549, MCF-7, Panc-1, HT-29 | Mean GI₅₀ of 29 nM | nih.gov |
The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. iosrphr.org Indole derivatives are a promising class of compounds in this area. researchgate.netiosrphr.org Researchers have synthesized various series of indole derivatives and tested their efficacy against a range of pathogens.
For instance, a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives found that they exhibited significant antibacterial activity, with potency that exceeded reference drugs like ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold against certain strains. nih.gov Another study synthesized new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which showed significant activity against S. aureus, MRSA, E. coli, and B. subtilis, as well as good antifungal activity. turkjps.org
| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates (Compound 8) | Various Bacteria | 0.004–0.03 mg/mL | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates (Compound 15) | Various Fungi | 0.004–0.06 mg/mL | nih.gov |
| Indole-thiadiazole (Compound 2c) | MRSA | More effective than ciprofloxacin | turkjps.org |
| Indole-triazole (Compound 3d) | MRSA | More effective than ciprofloxacin | turkjps.org |
| Indole-thiadiazole (Compound 2c) | B. subtilis | 3.125 µg/mL | turkjps.org |
| Indole-triazole (Compound 3c) | B. subtilis | 3.125 µg/mL | turkjps.org |
| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Various Bacteria & Fungi | Outperformed Gentamicin | bohrium.com |
The indole nucleus is a key component of several potent anti-inflammatory drugs, including Indomethacin. researchgate.net This has driven extensive research into novel indole derivatives as potential anti-inflammatory agents. researchgate.netnih.gov These compounds often work by inhibiting inflammatory mediators. Studies have shown that hybrid molecules combining indole with other heterocyclic rings like imidazole (B134444) can exhibit promising anti-inflammatory and antinociceptive effects. nih.gov For example, derivatives of indole-imidazolidine were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov Other research into indole-2-formamide benzimidazole[2,1-b]thiazole derivatives identified compounds that strongly inhibited the production of nitric oxide (NO), IL-6, and TNF-α. nih.gov
| Compound | Target/Model | Activity (IC₅₀) / Effect | Reference |
|---|---|---|---|
| Indole-imidazolidine derivative (LPSF/NN-56) | Acetic acid-induced writhing | 63.1% reduction | nih.gov |
| Indole-imidazolidine derivative (LPSF/NN-52) | Acetic acid-induced writhing | 52.1% reduction | nih.gov |
| Compound 13b | NO production | IC₅₀ = 10.992 µM | nih.gov |
| Compound 13b | IL-6 production | IC₅₀ = 2.294 µM | nih.gov |
| Compound 13b | TNF-α production | IC₅₀ = 12.901 µM | nih.gov |
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate key cell signaling pathways, and their inhibition is a therapeutic strategy for many diseases, including inflammatory conditions. mdpi.com The PDE4 family, in particular, is a major target for anti-inflammatory drugs. nih.gov However, non-selective PDE4 inhibitors often cause side effects. mdpi.com This has led to a search for inhibitors that are selective for specific PDE4 subtypes, such as PDE4B, which is strongly linked to inflammation. nih.govnih.gov
Indole-based structures have been investigated as potential selective PDE4B inhibitors. mdpi.com Research into pyridazino[4,5-b]indolizine analogues revealed compounds with significant selectivity for PDE4B over the PDE4D subtype, which is associated with emetic side effects. nih.gov Modifications to the indole scaffold, such as the addition of substituted phenyl groups, have been shown to improve both potency and selectivity for the PDE4B enzyme. nih.gov
| Compound Class/Derivative | Enzyme Target | Activity | Reference |
|---|---|---|---|
| Pyridazino[4,5-b]indolizine analogue (12a) | PDE4B | 23-fold selectivity over PDE4D (Ki = 2.60 µM) | nih.gov |
| Fluorine-substituted analogue (12e) | PDE4B | High selectivity towards PDE4B | nih.gov |
| 1H-Indole-2,3-dicarboxylic acid derivative (Compound 20a) | HIV-1 integrase | IC₅₀ = 0.13 μM |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The therapeutic potential of compounds derived from this compound has prompted extensive structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure of the parent compound and assess the resulting impact on biological activity. This approach is crucial for optimizing lead compounds into potent and selective drug candidates. The core focus of these studies is to understand how different functional groups and their positions on the indole scaffold influence interactions with biological targets.
Impact of Substituent Effects on Biological Activity
The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on the indole ring system. Researchers have explored modifications at various positions, primarily focusing on the N1, C3, and C5 positions, to enhance potency and selectivity for a range of biological targets, including cannabinoid receptors, HIV-1 enzymes, and bacterial proteins.
Substituent Effects on Cannabinoid Receptor (CB1) Modulation:
Studies on a series of 1H-indole-2-carboxamides, which are structurally related to derivatives of this compound, have revealed key insights into their activity as CB1 receptor allosteric modulators. nih.gov Modifications at the C3 and C5 positions of the indole ring, as well as on an attached phenyl ring, have been shown to significantly impact their inhibitory potency.
For instance, the presence of a chloro or fluoro group at the C5 position of the indole ring was found to be favorable for CB1 modulating activity. nih.gov Furthermore, the nature of the alkyl group at the C3 position plays a role, with smaller groups like hydrogen or methyl being preferred over larger groups such as ethyl. nih.gov The potency of these compounds was also enhanced by the presence of a diethylamino group on the phenyl ring. nih.gov One of the most potent compounds in a studied series, compound 45 , which incorporates a chloro group at C5 and a methyl group at C3, exhibited a significant increase in potency compared to its parent compounds. nih.gov
| Compound | C3 Substituent | C5 Substituent | Phenyl Ring Substituent | IC₅₀ (nM) |
|---|---|---|---|---|
| 17 | -CH₃ | -Cl | 4-diethylamino | 120 |
| 42 | -H | -Cl | 4-diethylamino | 484 |
| 43 | -CH₂CH₃ | -Cl | 4-diethylamino | 336 |
| 44 | -H | -F | 4-diethylamino | 212 |
| 45 | -CH₃ | -F | 4-diethylamino | 79 |
Substituent Effects on HIV-1 Fusion Inhibition:
The linkage position between two indole rings was found to be a critical determinant of activity. Compounds with a 6-6' linkage between the indole moieties generally exhibited higher activity compared to those with 5-6', 6-5', or 5-5' linkages. nih.gov Furthermore, the introduction of specific substituents on the indole rings can enhance potency. For example, inhibitor 6j , a 6-6' linked bis-indole, demonstrated potent activity against both cell-cell fusion and live virus replication. nih.gov
| Compound | Linkage | Substituents | Binding Affinity (Kᵢ, µM) | Cell-Cell Fusion (EC₅₀, µM) | Viral Replication (EC₅₀, µM) |
|---|---|---|---|---|---|
| 1a | 6-6' | Unsubstituted | 1.5 | 1.0 | >10 |
| 6o | 5-6' | Unsubstituted | 4.5 | >20 | >20 |
| 6p | 6-5' | Unsubstituted | 5.5 | >20 | >20 |
| 6q | 5-5' | Unsubstituted | 4.0 | 4.0 | >20 |
| 6j | 6-6' | Proprietary | 0.6 | 0.2 | 0.2 |
Substituent Effects on Antimicrobial Activity:
The indole scaffold is a common feature in many antimicrobial agents. Studies on (Z)-methyl 3-(((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have demonstrated that substituents on the indole ring significantly influence their antibacterial and antifungal activities. nih.gov
The position and nature of substituents on the indole ring were shown to modulate the antimicrobial spectrum and potency. For instance, a derivative with a substituent at the 5-position of the indole ring (compound 8 ) was identified as the most active compound against a panel of bacteria, with particularly strong activity against En. cloacae. nih.gov In contrast, a derivative with a different substitution pattern (compound 10 ) was the least active. nih.gov For antifungal activity, a compound with yet another substitution pattern (compound 15 ) proved to be the most potent. nih.gov These findings underscore the critical role of substituent placement in determining the specific antimicrobial profile of these indole derivatives.
| Compound | Indole Ring Substituent | Antibacterial MIC (mg/mL) | Antifungal MIC (mg/mL) |
|---|---|---|---|
| 8 | 5-Br | 0.004 - 0.03 | Not Reported |
| 10 | 5-NO₂ | >0.045 | Not Reported |
| 15 | 7-CH₃ | Not Reported | 0.004 - 0.06 |
Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of Diethyl 1H-indole-2,3-dicarboxylate, offering precise insights into the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen atoms in the this compound molecule. The spectrum typically displays characteristic signals for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) and methyl protons of the two ethyl ester groups, and the N-H proton of the indole ring.
The aromatic protons on the benzene (B151609) portion of the indole ring typically appear as multiplets in the downfield region of the spectrum. For instance, in a derivative, the H-4 proton might appear as a doublet of doublets around 8.12 ppm, while other aromatic protons (H-5, H-6, and H-7) would resonate at different chemical shifts, providing information about their electronic environment and coupling with neighboring protons. mdpi.com The N-H proton of the indole ring is often observed as a broad singlet, its chemical shift being sensitive to solvent and concentration.
The ethyl ester groups give rise to two distinct sets of signals. The methylene protons (-CH2-) adjacent to the ester oxygen typically appear as a quartet, while the terminal methyl protons (-CH3) resonate as a triplet. The coupling between these adjacent groups is a key diagnostic feature. For example, a quartet for the methylene protons and a triplet for the methyl protons are characteristic of an ethyl group. rsc.org
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.26-8.12 | m | - |
| -CH2- (ester) | 4.12-4.56 | q | 7.1-7.2 |
| -CH3 (ester) | 0.93-1.45 | t | 7.1-7.2 |
| NH | 8.95-9.94 | s | - |
Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative of the compound. Data compiled from multiple sources. rsc.orgbeilstein-journals.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule.
The carbonyl carbons of the two ester groups are typically found in the most downfield region of the spectrum, often between 162 and 169 ppm. beilstein-journals.org The aromatic carbons of the indole ring resonate in the range of approximately 110 to 145 ppm. mdpi.comrsc.orgbeilstein-journals.org The specific chemical shifts of these carbons provide valuable information for confirming the substitution pattern on the indole ring. The methylene carbons (-CH2-) of the ethyl esters typically appear around 61-63 ppm, while the methyl carbons (-CH3) are observed in the upfield region, around 13-14 ppm. rsc.orgbeilstein-journals.org
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Carbon | Chemical Shift (δ) in ppm |
| C=O (ester) | 162.9-168.4 |
| Aromatic-C | 110.4-144.5 |
| -CH2- (ester) | 61.8-62.9 |
| -CH3 (ester) | 13.7-14.1 |
Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative of the compound. Data compiled from multiple sources. mdpi.comrsc.orgbeilstein-journals.org
To gain a more comprehensive understanding of the molecular structure, two-dimensional (2D) NMR techniques are often employed.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, helping to establish the connectivity of adjacent protons, such as those in the aromatic ring and the ethyl groups. researchgate.netsemanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, which is crucial for determining the three-dimensional structure and stereochemistry of the molecule. researchgate.netsemanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the directly attached carbon atoms. researchgate.netsemanticscholar.org This is a powerful tool for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. emerypharma.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information.
Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that is well-suited for analyzing relatively non-volatile and thermally labile compounds like this compound. In FAB-MS, the sample is bombarded with a high-energy beam of atoms (such as xenon or argon), which causes the desorption and ionization of the analyte molecules. This method typically produces a prominent protonated molecular ion peak [M+H]⁺, which allows for the direct determination of the molecular weight. For instance, a derivative of this compound might show a protonated molecular ion at an m/z value corresponding to its molecular weight plus the mass of a proton. clockss.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. semanticscholar.orgclockss.org This high level of accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. By comparing the experimentally measured exact mass with the calculated exact mass for a proposed molecular formula, the chemical formula of this compound can be unequivocally confirmed. beilstein-journals.orgmetu.edu.trsemanticscholar.orgsemanticscholar.org
LC-MS/MS in Derivatized Forms
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique valued for its high sensitivity and selectivity. ddtjournal.com While many indole derivatives can be analyzed directly, chemical derivatization is a frequently employed strategy to enhance detectability, improve chromatographic behavior, and increase ionization efficiency, especially for compounds present at low concentrations or those that ionize poorly. ddtjournal.comresearchgate.net
For indole-containing molecules, particularly those with functional groups like carboxylic acids or secondary amines, derivatization can overcome analytical challenges. researchgate.netnih.gov The process involves chemically modifying the analyte to attach a tag that improves its properties for LC-MS/MS analysis. ddtjournal.com This can lead to better retention on reversed-phase columns and more predictable and sensitive detection. nih.gov Although direct LC-MS/MS methods are often preferred to avoid extra sample preparation steps researchgate.net, derivatization remains a crucial tool for complex biological samples or when targeting specific metabolites. researchgate.netmdpi.com For this compound, derivatizing the N-H group could enhance its hydrophobicity and improve its response in the mass spectrometer, leading to lower detection limits.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. The key functional groups are the N-H bond of the indole ring and the carbonyl (C=O) and C-O bonds of the two ethyl ester groups.
The N-H stretching vibration in indoles typically appears as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹. The C=O stretching vibrations of the ester groups are expected to produce strong, sharp absorption bands. In related indole-2,3-dicarboxylate compounds, these bands are observed in the range of 1750-1680 cm⁻¹. semanticscholar.orgsemanticscholar.org For instance, dimethyl indole-2,3-dicarboxylate shows strong carbonyl absorptions at 1734 and 1700 cm⁻¹. semanticscholar.org The aromatic C=C stretching vibrations from the indole ring appear in the 1600-1450 cm⁻¹ region. vscht.cz The presence of these characteristic bands in an IR spectrum provides strong evidence for the structure of this compound.
Table 1. Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3500 - 3300 | Medium, Sharp |
| Ester C=O | Stretch | 1750 - 1680 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Ester C-O | Stretch | 1300 - 1100 | Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are central to separating this compound from reaction mixtures and assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purification of indole derivatives. oup.commdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds. nih.govnih.gov In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase. nih.govnih.gov
The separation of indole compounds is achieved by gradient elution, where the composition of the mobile phase is changed over time. mdpi.com A common mobile phase consists of a mixture of an aqueous buffer (like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comsielc.com Detection is often performed using a photodiode array (PDA) detector, typically at a wavelength of 280 nm where the indole chromophore absorbs strongly. mdpi.com This method allows for the effective separation of this compound from starting materials, byproducts, and degradation products, enabling accurate purity determination. nih.gov
Table 2. Typical HPLC Conditions for Indole Derivative Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C8 or C18, 3-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or other acidic modifier |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV/PDA at ~280 nm |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for analyzing volatile compounds. However, the analysis of indole derivatives, especially those with polar functional groups like N-H or carboxylic acids, can be challenging due to their relatively low volatility and potential for thermal degradation in the hot GC injector and column. notulaebotanicae.ro
For compounds like this compound, direct GC analysis may be possible due to the ester groups, which are more volatile than the corresponding carboxylic acids. Nevertheless, derivatization of the polar N-H group is often performed to improve chromatographic performance. nih.gov This typically involves converting the N-H group to a less polar, more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. This process reduces peak tailing and improves resolution and sensitivity. researchgate.netnih.gov GC-MS analysis provides not only retention time data for quantification but also mass spectra that aid in the structural confirmation of the analyte. notulaebotanicae.ronih.gov
X-ray Crystallography for Solid-State Structure Determination
Table 3. Example Crystallographic Data for a Related Indole Dicarboxylate Derivative
| Parameter | Value (for Diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate) nih.gov) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.893 (3) |
| b (Å) | 13.018 (3) |
| c (Å) | 16.039 (3) |
| **β (°) ** | 114.35 (3) |
| **Volume (ų) ** | 2832.2 (10) |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum-mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscispace.com It is a widely used tool in chemistry and physics for calculating properties like electronic structure, which in turn helps in understanding the reactivity of molecules like Diethyl 1H-indole-2,3-dicarboxylate. nih.govscispace.commdpi.comtaylorfrancis.com DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying relatively large molecules. nih.gov
Geometry Optimization and Vibrational Analysis
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For indole (B1671886) derivatives, this process is often carried out using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p). smolecule.comresearchgate.net The optimized geometry provides key information on bond lengths and angles. bhu.ac.in
Following optimization, vibrational analysis is performed to confirm that the obtained structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. nih.govconflex.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. researchgate.net For instance, in related indole systems, DFT calculations have shown good agreement between theoretical and experimental vibrational spectra. researchgate.net
Table 1: Key Aspects of Geometry Optimization and Vibrational Analysis
| Aspect | Description |
| Objective | Determine the most stable 3D structure and predict vibrational spectra. |
| Methodology | Density Functional Theory (DFT), often with B3LYP functional. |
| Key Outputs | Optimized bond lengths, bond angles, and vibrational frequencies. |
| Validation | Comparison of calculated spectra with experimental IR and Raman data. |
Molecular Orbitals and Electronic Properties
The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smolecule.combhu.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. smolecule.comresearchgate.net
DFT calculations are employed to determine the energies of these orbitals and map their spatial distribution. researchgate.net This analysis helps in identifying the likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, provides a visual representation of the charge distribution and is used to predict reactive sites for intermolecular interactions. nih.govbhu.ac.in
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajchem-a.comresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target. mdpi.comchemmethod.com For indole derivatives, which are known to exhibit a range of biological activities, docking studies can identify potential protein targets and elucidate the molecular basis of their action. ajchem-a.comnih.gov
The process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the protein target. biointerfaceresearch.com Docking algorithms then explore various possible binding poses and score them based on a scoring function that estimates the binding energy. chemmethod.combiointerfaceresearch.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. ajchem-a.comresearchgate.net For example, docking studies on indole derivatives have been used to predict their binding to enzymes like cyclooxygenase-2 (COX-2) and Pim-1 kinase. ajchem-a.comnih.gov Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-protein complex over time. chemmethod.combiointerfaceresearch.com
QSAR and ADMET Predictions for Drug Discovery
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds. nih.govnih.gov For indole derivatives, QSAR studies can help in designing molecules with enhanced therapeutic properties. nih.gov
In conjunction with QSAR, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to filter out candidates with unfavorable pharmacokinetic profiles. mdpi.comnih.gov In silico tools can predict various ADMET parameters, such as aqueous solubility, membrane permeability, and metabolic stability, based on the molecular structure. nih.gov By identifying potential liabilities early on, these predictions help to reduce the rate of attrition in later stages of drug development. nih.gov
Mechanistic Studies of Reactions Involving this compound
Computational methods are also employed to investigate the mechanisms of chemical reactions involving this compound. For instance, DFT can be used to model the reaction pathways of processes like halogenation or cycloaddition reactions. semanticscholar.orgresearchgate.netrsc.org Such studies can characterize transition states and intermediates, providing a detailed understanding of the reaction mechanism at a molecular level. researchgate.net
For example, studies on the halogenation of dimethyl indole-2,3-dicarboxylates have shown that the position of halogenation is influenced by the nature of the protecting group on the indole nitrogen. semanticscholar.org Rhodium-catalyzed C-H activation and annulation of arylhydrazines with maleates to produce 1H-indole-2,3-dicarboxylates is another reaction where mechanistic understanding is crucial for optimizing reaction conditions and yields. nih.gov
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edu Measuring KIEs provides valuable information about the rate-determining step of a reaction and the nature of the transition state. princeton.edumdpi.combaranlab.org While direct experimental KIE studies on this compound are not extensively reported in the provided search results, the principles of KIE can be applied to understand reactions it might undergo.
For instance, if a C-H bond is broken in the rate-determining step, replacing hydrogen with deuterium (B1214612) would lead to a primary KIE (kH/kD > 1). princeton.edu Secondary KIEs (where the bond to the isotope is not broken) can also provide insights into changes in hybridization at the transition state. princeton.edu Computational methods can be used to predict KIEs, which can then be compared with experimental data to support a proposed reaction mechanism. researchgate.netnih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of the indole (B1671886) core and its derivatives, including diethyl 1H-indole-2,3-dicarboxylate, continues to be a dynamic area of research. While classical methods like the Fischer indole synthesis are well-established, the quest for more efficient, versatile, and atom-economical approaches is driving the exploration of new synthetic strategies. rsc.orgmdpi.com
Future research is anticipated to focus on transition-metal-catalyzed reactions that enable the direct and selective functionalization of the indole nucleus. For instance, rhodium-catalyzed C-H activation and annulation of 2-acetyl-1-phenylhydrazines with maleates has shown promise for the one-step synthesis of 1H-indole-2,3-dicarboxylates. researchgate.net Further exploration of different metal catalysts, such as palladium, and the optimization of reaction conditions are expected to yield even more efficient and broadly applicable synthetic routes. nih.govacs.org The development of domino or cascade reactions, where multiple bond-forming events occur in a single pot, represents another promising avenue. These processes offer significant advantages in terms of operational simplicity and reduced waste generation.
Moreover, the use of novel starting materials and reagents is an active area of investigation. For example, the reaction of anilines with dimethyl butynedioate catalyzed by palladium acetate (B1210297) has been shown to produce dimethyl 1H-indole-2,3-dicarboxylate. nih.govacs.org Future work will likely involve screening a wider range of substituted anilines and alkynes to expand the scope of this methodology. The development of enantioselective synthetic pathways to produce chiral indole derivatives is also a significant goal, with potential applications in medicinal chemistry. rsc.org
Development of Sustainable and Environmentally Friendly (Green) Synthetic Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. beilstein-journals.org For the synthesis of this compound and related compounds, this translates to the development of methods that minimize the use of hazardous reagents and solvents, reduce energy consumption, and maximize atom economy.
One emerging trend is the use of alternative energy sources, such as microwave irradiation and ultrasonic radiation, to accelerate reaction rates and improve yields. nih.gov For example, a four-component reaction to synthesize indol-3-yl substituted pyrano[2,3-c]pyrazoles was found to be more efficient under microwave irradiation compared to conventional heating. nih.gov Another key area is the replacement of traditional volatile organic solvents with more environmentally benign alternatives like water or renewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (EtOAc). nih.govacs.org
The development of catalyst-free reaction conditions or the use of heterogeneous, recyclable catalysts are also central to green synthesis. nih.govscirp.org For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a catalyst-free multicomponent reaction in water under ultrasonic irradiation. nih.gov Research into solid-supported catalysts and nanocatalysts, such as polyindole TiO2, is expected to grow, offering advantages in terms of ease of separation and reuse. scirp.org
| Method | Catalyst/Conditions | Solvent | Key Advantage |
| Microwave-assisted synthesis | Piperidine or NaOH | Ethanol (B145695) | Accelerated reaction times and improved yields. nih.gov |
| Ultrasonic irradiation | Catalyst-free | Water | Environmentally friendly and efficient. nih.gov |
| Copper-catalyzed synthesis | CuI | 2-MeTHF, EtOAc | Use of renewable solvents. acs.org |
| Nanocatalyst-mediated synthesis | Polyindole TiO2 | Solvent-free | Recyclable catalyst and green conditions. scirp.org |
Discovery of New Bioactive Derivatives with Enhanced Potency and Selectivity
The indole scaffold is a well-known pharmacophore present in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. rsc.orgbohrium.com this compound serves as a valuable starting material for the synthesis of novel bioactive derivatives with potentially enhanced potency and selectivity.
Future research in this area will likely focus on several key strategies. One approach is the strategic modification of the indole core and its substituents to optimize interactions with specific biological targets. For example, the introduction of different functional groups at various positions of the indole ring can significantly impact the compound's pharmacological profile. nih.gov The synthesis of conformationally constrained analogues is another promising strategy to improve binding affinity and selectivity for a particular receptor or enzyme. acs.org
The discovery of new biological targets for indole derivatives is also an active area of investigation. High-throughput screening of libraries of this compound derivatives against a diverse range of biological assays will be crucial for identifying new lead compounds. Furthermore, a deeper understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective drug candidates. acs.org For instance, derivatives of 1H-indole-2,3-dicarboxylic acid have shown inhibitory activity against HIV-1 integrase, with some derivatives exhibiting significantly higher potency than the parent compound.
| Derivative Class | Biological Activity | Research Focus |
| Indole-2-carboxamides | Antiviral (Neurotropic Alphavirus) | Optimization of the indole core and amide substituents. nih.gov |
| Pyrido[3,4-b]indol-1-ones | Anticancer (EGFR inhibitors) | Targeting specific mutations in cancer cells. nih.gov |
| Dihydro benzo-indole derivatives | Metallo-β-lactamase inhibitors | Overcoming multidrug-resistant bacterial infections. acs.org |
Application in Materials Science and Organic Electronics
The unique photophysical and electronic properties of the indole ring system make it an attractive building block for the development of novel organic materials. acs.org this compound and its derivatives are being explored for their potential applications in materials science and organic electronics.
A key area of future research is the design and synthesis of indole-based polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the indole core through chemical modification allows for the development of materials with tailored energy levels and charge transport characteristics. evitachem.com The investigation of aggregation-induced emission (AIE) properties in indole derivatives is another emerging trend, with potential applications in sensors and bio-imaging. bldpharm.com
Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is a promising avenue for creating materials with well-defined porosity and functionality. bldpharm.comresearchgate.net These materials could find applications in gas storage, separation, and catalysis. The development of new synthetic methods to control the self-assembly and crystallization of indole-based materials will be crucial for optimizing their performance in various devices.
Catalytic Applications of this compound Derived Ligands
The functional groups present in this compound, particularly the ester moieties, can be readily modified to create novel ligands for transition metal catalysis. The development of such ligands is an emerging area with the potential to unlock new catalytic transformations.
Future research will focus on the design and synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. The indole scaffold can provide a rigid and well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in a variety of reactions. For example, bis(oxazoline) ligands derived from heteroarylidene malonates have shown excellent performance in copper-catalyzed Friedel-Crafts reactions. mdpi.com
The synthesis of polydentate ligands incorporating the indole-2,3-dicarboxylate framework is another promising direction. These ligands can coordinate to metal centers in multiple ways, leading to unique catalytic activities and selectivities. The exploration of these ligands in a wide range of catalytic reactions, including cross-coupling, C-H activation, and oxidation reactions, is anticipated. The ability to fine-tune the steric and electronic properties of the ligands by modifying the indole ring and the ester groups will be key to developing highly efficient and selective catalysts. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing Diethyl 1H-indole-2,3-dicarboxylate and its derivatives?
Methodological Answer: The compound can be synthesized via 1:1:1 addition reactions involving triphenylphosphine, dialkyl acetylenedicarboxylates, and substituted indole carbaldehydes. For example, dialkyl pyrroloindole dicarboxylates are obtained in high yields (90–97%) under mild conditions . Reaction optimization often involves controlling temperature (e.g., 70–115°C) and selecting initiators (e.g., azonitrile for radical additions) to favor specific regioisomers . Purification typically employs recrystallization from solvents like ligroine and methanol .
Q. How can X-ray crystallography determine the molecular structure and conformation of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Radiation source: MoKα (λ = 0.71073 Å) .
- Data collection: Use a diffractometer (e.g., Bruker SMART APEX) with ω scans and graphite monochromators .
- Refinement: Least-squares matrix on F² with R factors < 0.04 for high precision. For example, a derivative (C19H18O5) was refined to R = 0.039, wR = 0.108, with Z = 8 in monoclinic space group C2/c . Hydrogen positions are inferred from neighboring atoms or difference Fourier maps .
Q. What analytical techniques are critical for validating the purity of this compound?
Methodological Answer: Combine chromatographic (HPLC, GC) and spectroscopic methods:
Q. How do reaction conditions influence the regioselectivity of cycloaddition reactions involving this compound?
Methodological Answer: Regioselectivity in [3+2] cycloadditions can be controlled using Lewis acids (e.g., AlCl3) to activate carbonyl groups. For example, AlCl3 promotes highly diastereoselective cycloadditions between activated cyclopropanes and aromatic aldehydes, yielding tetrahydrofurans with >95% stereochemical purity . Solvent choice (e.g., THF vs. ethanol) and temperature (60–75°C) further modulate reaction pathways .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Storage : Keep locked in a ventilated, cool area (P405) .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste management (P501) .
- Exposure : Immediate flushing of eyes/skin with water for 15+ minutes, followed by medical consultation .
Advanced Research Questions
Q. How do electron donors in Ziegler-Natta catalysts affect polymerization activity when using Diethyl norbornene-dicarboxylate derivatives?
Methodological Answer: Internal electron donors like diethyl norbornene-2,3-dicarboxylate (NDDE) enhance stereospecificity in polybutene synthesis. MgCl2-supported TiCl4 catalysts with NDDE increase isotacticity (up to 98%) and reduce polydispersity indices (PDI < 4.0). The donor’s ester groups coordinate with Mg centers, stabilizing active Ti³⁺ sites and suppressing chain-transfer reactions .
Q. What strategies resolve stereochemical challenges in synthesizing bicyclic compounds from this compound?
Methodological Answer: Use sequential hydroformylation and aldol condensation to construct bicyclic frameworks. For example, diethyl 1-(but-3-enyl)-2-oxo-cycloheptane-1,3-dicarboxylate is synthesized via NaH-mediated alkylation of cyclic ketones with unsaturated side chains. Stereochemical control is achieved through β-hydrogen elimination minimization at 125°C .
Q. How do initiator choices (azonitrile vs. peroxide) impact radical addition pathways for perfluoroalkylated derivatives?
Methodological Answer: Azonitrile initiators (e.g., AIBN) favor exo-5-iodo isomers (93% selectivity) in perfluoroalkyl iodide additions to norbornene dicarboxylates. Peroxide initiators shift selectivity to endo-5-iodo products due to differing radical stabilization mechanisms. For example, endo-selectivity reaches 97% with tert-butyl peroxide .
Q. Can computational modeling predict the crystallographic packing of this compound derivatives?
Methodological Answer: Density functional theory (DFT) simulations, combined with Hirshfeld surface analysis, can predict intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize crystal packing. Experimental validation via SCXRD (e.g., thermal ellipsoid plots at 70% probability) confirms pseudo-planar arrangements of indole and ester moieties .
Q. What methodologies address data contradictions in reaction yields and isomer ratios across studies?
Methodological Answer: Cross-validate results using multiple analytical techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
